molecular formula C22H18Cl2N4OS B12023013 3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine CAS No. 565466-73-1

3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12023013
CAS No.: 565466-73-1
M. Wt: 457.4 g/mol
InChI Key: HDLXGFXOPWQUEA-UHFFFAOYSA-N
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Description

3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound with a molecular formula of C23H19Cl2N3OS. This compound is part of the triazole family, known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-ethoxyphenylhydrazine and pyridine-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with other cellular pathways, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dichlorobenzyl and ethoxyphenyl groups enhances its antifungal and antimicrobial properties compared to similar compounds .

Properties

CAS No.

565466-73-1

Molecular Formula

C22H18Cl2N4OS

Molecular Weight

457.4 g/mol

IUPAC Name

3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H18Cl2N4OS/c1-2-29-18-8-6-17(7-9-18)28-21(16-4-3-11-25-13-16)26-27-22(28)30-14-15-5-10-19(23)20(24)12-15/h3-13H,2,14H2,1H3

InChI Key

HDLXGFXOPWQUEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4

Origin of Product

United States

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